10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione
Description
10,13-Dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione is a steroidal derivative featuring a spirocyclic structure with an oxirane (epoxide) ring and two ketone groups at positions 3 and 16. This compound belongs to the class of modified androstane derivatives, characterized by a cyclopenta[a]phenanthrene core. Its molecular formula is C₂₀H₂₆O₃, with a molecular weight of 314.42 g/mol (calculated based on ). The compound is synthesized from estrone derivatives via selective oxidation and spirocyclization, as exemplified by methods involving tetrahydrofuran (THF) under nitrogen atmospheres .
Key structural features include:
- Spiro junction: A six-membered cyclopenta[a]phenanthrene fused with a three-membered oxirane ring.
- Substituents: Methyl groups at positions 10 and 13, critical for steric and electronic modulation.
- Functional groups: 3,17-diketone moieties, which influence hydrogen bonding and metabolic stability.
This compound is pharmacologically significant as a steroidal aromatase inhibitor, similar to Exemestane (a known anticancer agent), due to its irreversible binding to the aromatase enzyme .
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3 |
InChI Key |
GFNJDRLFFJDJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione typically involves multiple steps, starting from simpler organic precursorsThe reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents. The final product is usually purified through recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Dihydrospirorenone (C₂₂H₃₀O)
Structural Differences :
Physicochemical Properties :
- Molecular weight: 334.48 g/mol (vs. 314.42 g/mol for the target compound).
- Higher logP (4.9 ), indicating greater lipid solubility .
Pharmacological Role : Primarily studied for progestogenic activity, contrasting with the aromatase inhibition mechanism of the target compound .
(8R,9S,10R,13S,14S)-7-Benzyl-10,13-dimethylhexahydrocyclopenta[a]phenanthrene-3,17-dione
Structural Differences :
Physicochemical Properties :
- Molecular weight: 372.5 g/mol , significantly higher due to the benzyl group.
- Increased rotatable bond count (2 ), suggesting greater conformational flexibility .
Functional Impact : The benzyl group enhances binding to steroidogenic enzymes but reduces metabolic stability compared to the spiro-oxirane structure of the target compound .
(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethylspiro[...]-17-ol
Structural Differences :
Physicochemical Properties :
- Molecular weight: 304.47 g/mol , lower due to the absence of one ketone group.
- Reduced topological polar surface area (32.8 Ų vs. ~45 Ų for the target compound), affecting solubility .
Biological Relevance : The hydroxyl group may confer antioxidant properties, diverging from the enzymatic inhibition profile of the target compound .
GAP-EDL-1: (8R,9S,13S,14S)-3-Cyanomethoxy-13-methyloctahydrocyclopenta[a]phenanthren-17-one
Structural Differences :
Functional Impact :
Comparative Data Table
Research Findings and Implications
- Spiro-Oxirane Advantage: The target compound’s spiro-oxirane system enhances metabolic stability compared to non-spiro analogues, as the strained epoxide ring resists enzymatic degradation .
- Methyl Group Role : The 10,13-dimethyl groups optimize steric interactions with aromatase’s hydrophobic binding pockets, a feature absent in simpler derivatives like GAP-EDL-1 .
- Ketone vs. Hydroxyl : The 3,17-diketone configuration in the target compound improves binding affinity over hydroxylated variants, which prioritize solubility over target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
